3-Fluorophenylacetyl chloride

描述

Significance in Advanced Organic Synthesis and Materials Science

3-Fluorophenylacetyl chloride serves as a fundamental building block in advanced organic synthesis. Its acyl chloride functional group is highly reactive, readily participating in nucleophilic acyl substitution reactions. This reactivity allows for the efficient formation of a wide range of organic compounds, including esters, amides, and ketones. The presence of the fluorine atom on the phenyl ring can significantly influence the electronic properties and reactivity of the molecule, often enhancing its utility in specific synthetic transformations.

In the realm of materials science, the incorporation of fluorinated moieties, such as the 3-fluorophenyl group, can impart unique properties to polymers and other materials. These properties can include enhanced thermal stability, chemical resistance, and altered electronic characteristics. While specific applications of this compound in materials science are an area of ongoing research, related halogenated phenylacetyl chlorides are utilized in the production of specialty chemicals and advanced materials where specific chemical properties influenced by halogen substitution are desired. For instance, some halogenated compounds are explored for their potential use in advanced oxidation processes for water treatment.

Role in Pharmaceutical and Agrochemical Development

The introduction of fluorine into drug candidates can profoundly impact their metabolic stability, bioavailability, and binding affinity to biological targets. This compound is a key precursor for introducing the 3-fluorophenylacetyl moiety into a wide array of potential therapeutic agents. sigmaaldrich.com This structural motif is found in various compounds being investigated for their pharmacological activity.

Similarly, in the field of agrochemicals, the presence of halogens like fluorine can enhance the efficacy of herbicides and pesticides. evitachem.com Halogenated compounds often exhibit potent biological activity by interacting with specific targets in pests and weeds. this compound, and its isomers, are therefore valuable intermediates in the synthesis of novel agrochemicals. evitachem.com For example, related compounds like α-isopropyl-4-fluorophenylacetyl chloride have been used in the development of insecticides. google.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 458-04-8 |

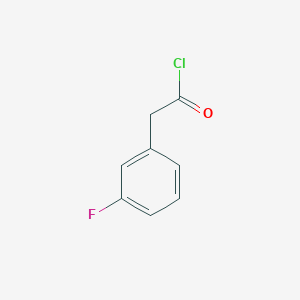

| Molecular Formula | C₈H₆ClFO |

| IUPAC Name | (3-fluorophenyl)acetyl chloride |

Structure

3D Structure

属性

IUPAC Name |

2-(3-fluorophenyl)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-8(11)5-6-2-1-3-7(10)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKOMBKMLOHIBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70508907 | |

| Record name | (3-Fluorophenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-04-8 | |

| Record name | (3-Fluorophenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70508907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 458-04-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Parameter Optimization for 3 Fluorophenylacetyl Chloride

Carboxylic Acid Chlorination Routes

The conversion of 3-fluorophenylacetic acid to its acyl chloride derivative is a common and direct synthetic pathway. This transformation involves the substitution of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, typically using a suitable chlorinating agent.

One of the most effective and widely used methods for preparing acyl chlorides from carboxylic acids is the use of thionyl chloride (SOCl₂). researchgate.netorganic-chemistry.org The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is an excellent leaving group. organic-chemistry.orgorgsyn.org A significant advantage of this method is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion. researchgate.netprepchem.com

The general reaction is as follows: 3-Fluorophenylacetic acid + SOCl₂ → 3-Fluorophenylacetyl chloride + SO₂ + HCl

The rate of chlorination with thionyl chloride can be significantly enhanced by the use of a catalyst, with N,N-Dimethylformamide (DMF) being a common choice. prepchem.commdma.ch DMF reacts with thionyl chloride to form a Vilsmeier-type intermediate, which is a more potent acylating agent than thionyl chloride alone. prepchem.com Even small, catalytic amounts of DMF can have a substantial impact on reaction yield and time. In the absence of a catalyst, the reaction can be sluggish. pearson.com Research on similar acid chlorinations has shown that the concentration of DMF is a critical parameter to optimize. pearson.com While effective, the use of DMF as a catalyst can lead to the formation of dimethylcarbamoyl chloride (DMCC) as a minor byproduct, which is a known potential carcinogen. prepchem.comprepchem.com

Table 1: Effect of DMF Catalyst Concentration on Product Yield in a Model Acyl Chloride Synthesis

| DMF Concentration (mol %) | Yield (%) | Reaction Time (h) |

|---|---|---|

| 0 | 26 | 14 |

| 1 | 85 | 6 |

| 2 | 89 | 6 |

| 3 | 93 | 6 |

| 5 | 82 | 6 |

Data adapted from a study on a related acyl chloride synthesis, illustrating the catalytic effect of DMF. pearson.com

Reaction temperature is a crucial factor in thionyl chloride-mediated synthesis. Typically, the reaction mixture is heated to reflux to ensure a sufficient reaction rate and drive the evolution of gaseous byproducts. studymind.co.uk A common procedure involves heating the reaction mixture for several hours, after which the excess thionyl chloride, which can also serve as the solvent, is removed by distillation under reduced pressure. prepchem.comstudymind.co.uk

The choice of solvent can also significantly influence the reaction's efficiency. While the reaction can be run neat in excess thionyl chloride, inert solvents are often employed. Studies have compared various solvents, demonstrating that the reaction environment plays a key role in achieving high yields.

Table 2: Influence of Solvent on Acyl Chloride Synthesis Yield

| Solvent | Yield (%) |

|---|---|

| Tetrahydrofuran (THF) | 93 |

| Ethyl Acetate | 84 |

| Dichloromethane | 81 |

| Chlorobenzene | 76 |

Comparative yields from a model study highlighting the superior performance of THF as a solvent. pearson.com

Advanced Synthetic Techniques

Ultrasound-Assisted Cyclocondensation Methodologies (Referencing analogues for general applicability)

Ultrasound-assisted synthesis has emerged as a powerful technique in organic chemistry, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. nih.goveurekaselect.com While specific studies on the ultrasound-assisted cyclocondensation of this compound are not extensively documented in peer-reviewed literature, the general applicability of this technique can be inferred from studies on analogous acyl chlorides in the synthesis of various heterocyclic compounds. nih.govksu.edu.sa

The primary mechanism behind the effectiveness of ultrasound in chemical reactions is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive radical species and accelerating reaction rates.

In the context of cyclocondensation reactions involving acyl chlorides, sonication can facilitate several key steps. For instance, in the synthesis of oxazoles, pyrazoles, and other heterocycles, ultrasound has been shown to promote the initial acylation step and the subsequent intramolecular cyclization. A general representation of such a reaction, starting with a substituted phenylacetyl chloride analogue, is depicted below:

General Scheme for Ultrasound-Assisted Heterocycle Synthesis: Starting Material A (e.g., an amino-phenol or a hydrazine derivative) + Substituted Phenylacetyl Chloride → Intermediate → Heterocyclic Product

The benefits of ultrasound in such syntheses are evident when comparing reaction parameters with conventional heating methods, as illustrated in the following hypothetical data table based on typical findings for analogous reactions.

Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for a Hypothetical Cyclocondensation Reaction

| Parameter | Conventional Heating | Ultrasound Irradiation |

|---|---|---|

| Reaction Time | 6-12 hours | 15-60 minutes |

| Temperature | 80-120 °C | Room Temperature to 50 °C |

| Yield | 65-80% | 85-95% |

| By-product Formation | Moderate | Minimal |

While direct evidence for the cyclocondensation of this compound using ultrasound is limited, the established advantages of this technique in the synthesis of a wide array of heterocyclic compounds from other acyl chlorides suggest its potential as a more efficient and environmentally benign alternative to traditional synthetic routes. nih.goveurekaselect.comksu.edu.sa

Scalability and Purity Considerations in Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production of this compound presents several challenges related to scalability and purity. The most common laboratory synthesis involves the reaction of 3-fluorophenylacetic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Key Considerations for Large-Scale Production:

Reaction Kinetics and Heat Management: The reaction between 3-fluorophenylacetic acid and thionyl chloride is exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of impurities. The use of jacketed reactors with precise temperature control is standard practice.

Reagent Addition and Mixing: The rate of addition of the chlorinating agent must be carefully controlled to manage the reaction rate and temperature. Inadequate mixing can lead to localized "hot spots" and the formation of by-products.

Removal of Excess Reagents and By-products: A significant challenge in the large-scale synthesis of acyl chlorides is the removal of excess chlorinating agent and gaseous by-products (HCl and SO₂ in the case of thionyl chloride). reddit.com In a production setting, this is typically achieved through distillation under reduced pressure. However, care must be taken to avoid thermal decomposition of the product. Trapping systems for acidic gases are also essential for environmental and safety reasons.

Continuous Flow Synthesis: Modern chemical manufacturing is increasingly adopting continuous flow technologies for the synthesis of reactive intermediates like acyl chlorides. rsc.orgacs.orgresearchgate.netacs.orgresearchgate.net Continuous flow reactors offer several advantages over traditional batch reactors, including enhanced heat and mass transfer, improved safety due to smaller reaction volumes, and the potential for higher yields and purity. rsc.orgacs.orgresearchgate.netacs.orgresearchgate.net In a continuous flow setup for the synthesis of this compound, a solution of 3-fluorophenylacetic acid would be continuously mixed with the chlorinating agent in a heated reaction coil, followed by in-line purification to remove volatile impurities.

Purity and Impurity Profile:

The purity of this compound is critical for its subsequent use. Common impurities can arise from the starting materials or from side reactions during the synthesis.

Table 2: Potential Impurities in the Synthesis of this compound and their Removal

| Impurity | Origin | Method of Removal |

|---|---|---|

| Unreacted 3-Fluorophenylacetic Acid | Incomplete reaction. | Distillation under reduced pressure. |

| Thionyl Chloride (or other chlorinating agent) | Use of excess reagent. | Distillation under reduced pressure. reddit.com |

| 3-Fluorophenylacetic Anhydride | Side reaction between the product and unreacted starting material. | Fractional distillation. |

| Chlorinated By-products | Side reactions involving the aromatic ring or the benzylic position. | Fractional distillation. |

Quality control is typically performed using techniques such as Gas Chromatography (GC) to determine the purity and identify any volatile impurities. Titration methods can also be used to determine the concentration of the acyl chloride.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Fluorophenylacetyl Chloride

Electrophilic Nature and Nucleophilic Acylation Reactions

3-Fluorophenylacetyl chloride, like other acyl chlorides, is characterized by a highly electrophilic carbonyl carbon. This electrophilicity is a consequence of the inductive electron-withdrawing effects of both the chlorine atom and the carbonyl oxygen, which create a significant partial positive charge on the carbon atom. This inherent electronic property makes it a potent acylating agent, readily undergoing nucleophilic acyl substitution reactions with a variety of nucleophiles. The general mechanism for these reactions involves the nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, reforming the carbonyl double bond and yielding the acylated product.

Amides: The reaction of this compound with primary or secondary amines is a facile and common method for the synthesis of the corresponding N-substituted amides. This reaction typically proceeds rapidly at room temperature, often in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct. The amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Esters: this compound reacts readily with alcohols to form esters. This esterification reaction is often carried out in the presence of a base like pyridine to scavenge the HCl produced. The reaction is typically vigorous and exothermic. The oxygen atom of the alcohol's hydroxyl group serves as the nucleophile in this transformation.

Ketones: Friedel-Crafts acylation of aromatic compounds using this compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), leads to the formation of ketones. The Lewis acid coordinates with the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the corresponding aryl ketone.

Table 1: Nucleophilic Acylation Reactions of this compound

| Nucleophile | Product Class | General Reaction Conditions |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | Amide | Room temperature, often with a base (e.g., pyridine, triethylamine) |

| Alcohol (ROH) | Ester | Often requires a base (e.g., pyridine) to neutralize HCl |

| Aromatic Compound (e.g., Benzene) | Ketone | Lewis acid catalyst (e.g., AlCl₃), Friedel-Crafts conditions |

The reactivity of this compound in nucleophilic acylation reactions can be significantly influenced by steric hindrance, both in the nucleophile and the acyl chloride itself. While the fluorine atom in the meta position does not impose significant steric bulk around the reactive carbonyl center, bulky nucleophiles may face challenges in approaching the electrophilic carbon.

In Sₙ2 reactions, which share mechanistic similarities with nucleophilic acyl substitution, increased steric hindrance around the reaction center dramatically decreases the reaction rate. For instance, the reactivity of alkyl halides in Sₙ2 reactions follows the order: methyl > primary > secondary > tertiary, with tertiary halides being essentially unreactive due to steric hindrance. Similarly, bulky nucleophiles can also slow down the reaction rate. While nucleophilic acyl substitution proceeds through a tetrahedral intermediate rather than a direct backside attack, steric congestion can still hinder the formation of this intermediate, thereby reducing the reaction rate.

Hydrolytic Stability and Influence of Aromatic Substituents

Acyl chlorides are generally susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid and hydrochloric acid. The rate of this hydrolysis is influenced by both electronic and steric factors. Studies on the hydrolysis of phthaloyl chloride isomers have shown that they are not persistent in aqueous systems. The hydrolytic stability of this compound is expected to be relatively low, similar to other acyl chlorides.

The presence of the fluorine atom on the phenyl ring influences the reactivity of the acyl chloride. Fluorine is an electronegative atom and exerts a deactivating inductive effect (-I) on the aromatic ring, which can, in turn, affect the electrophilicity of the carbonyl carbon. However, halogens can also exhibit a resonance effect (+R) by donating a lone pair of electrons to the aromatic system. In the case of halogens, the inductive effect generally outweighs the resonance effect. This net electron-withdrawing nature of the fluorine substituent would be expected to increase the partial positive charge on the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles. Kinetic studies on the methanolysis of substituted benzoyl chlorides have shown that electron-withdrawing substituents favor an addition-elimination mechanism.

Specific Reaction Pathways

This compound can be employed for the monoacylation of heterocyclic systems containing multiple nucleophilic sites. For instance, in a molecule like pyrazolidine, which has two secondary amine nitrogens, controlling the stoichiometry of the acyl chloride is crucial to achieve mono-substitution. The more nucleophilic nitrogen will preferentially attack the electrophilic carbonyl carbon of this compound. Careful control of reaction conditions, such as temperature and the amount of acylating agent, can favor the formation of the monoacylated product over the diacylated one.

This compound reacts with thiourea in a nucleophilic addition-elimination reaction to form N-acyl isothiouronium chloride. In this reaction, the sulfur atom of thiourea acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. This reaction is a known method for the synthesis of S-acyl isothioureas. The reaction is reported to proceed quantitatively, with acylation occurring exclusively on the sulfur atom. The resulting N-acyl isothiouronium salts are versatile intermediates in organic synthesis.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Aluminum chloride |

| Ammonia |

| Benzene (B151609) |

| Ethanol |

| Ethyl ethanoate |

| Ethanoyl chloride |

| Hydrochloric acid |

| N-methylethanamide |

| N-phenylethanamide |

| Phenylammonium chloride |

| Pyrazolidine |

| Pyridine |

| Thiourea |

| Triethylamine |

Friedel-Crafts Acylation Mechanisms

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. When employing this compound, the reaction mechanism proceeds through a well-established multi-step pathway, typically requiring a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The mechanism unfolds as follows:

Formation of the Acylium Ion: The reaction initiates with the interaction between the this compound and the Lewis acid catalyst. The aluminum chloride coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond. This complexation facilitates the cleavage of the C-Cl bond, resulting in the formation of a resonance-stabilized acylium ion. The positive charge is delocalized between the carbonyl carbon and the oxygen atom, which enhances its stability and electrophilicity.

Electrophilic Attack: The highly electrophilic acylium ion is then attacked by the π-electrons of an aromatic substrate (e.g., benzene). This attack disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex.

Deprotonation and Regeneration of Catalyst: In the final step, the arenium ion is deprotonated, typically by the [AlCl₄]⁻ complex formed in the initial step. This restores the aromaticity of the ring, yielding the final ketone product. The proton transfer also regenerates the Lewis acid catalyst (AlCl₃) and produces hydrogen chloride (HCl) as a byproduct.

A critical aspect of this reaction is that the product, an aryl ketone, is a moderate Lewis base and can form a stable complex with the Lewis acid catalyst. libretexts.org Consequently, a stoichiometric amount of the catalyst is generally required, as it is not truly regenerated until an aqueous workup is performed to decompose the complex. libretexts.org

| Step | Description | Intermediate/Product |

| 1 | Lewis acid catalyst (e.g., AlCl₃) activates the acyl chloride. | Acylium-Lewis acid complex |

| 2 | Cleavage of the C-Cl bond. | Resonance-stabilized acylium ion |

| 3 | Electrophilic attack on the aromatic ring by the acylium ion. | Arenium ion (sigma complex) |

| 4 | Deprotonation of the arenium ion. | Aryl ketone product |

| 5 | Catalyst regeneration (upon workup). | Regenerated Lewis acid |

Annulation Reactions and Heterocycle Synthesis (e.g., Isochroman-1-one, Quinazolinone, Quinolin-2(1H)-ones)

This compound serves as a valuable precursor in annulation reactions for the synthesis of various heterocyclic frameworks due to the reactivity of the acyl chloride group.

Isochroman-1-one Synthesis: A direct application of this compound is in the synthesis of 3-(3-fluorobenzyl)isochroman-1-one. This synthesis is achieved by reacting this compound with homophthalic acid. The mixture is heated under reflux, leading to a condensation and cyclization reaction that forms the isochroman-1-one core structure.

This intermediate can be further processed, for instance, by refluxing with potassium hydroxide in ethanol, followed by reduction with sodium borohydride (NaBH₄) and subsequent cyclization with acetic anhydride to yield the final 3-(3-fluorobenzyl)isochroman-1-one product. chemistrysteps.com

Quinazolinone Synthesis: While direct synthesis examples using this compound are not prevalent, its role as an acylating agent is key to plausible synthetic routes. A common method for synthesizing 2-substituted-4(3H)-quinazolinones involves the acylation of anthranilic acid or its derivatives. nih.govresearchgate.net

A potential pathway would involve:

N-Acylation: this compound would react with anthranilic acid to form N-(3-fluorophenylacetyl)anthranilic acid.

Cyclization: The resulting intermediate, upon heating with a dehydrating agent or in the presence of a catalyst, would undergo intramolecular cyclization. This involves the nucleophilic attack of the amine onto the carboxylic acid's carbonyl carbon (or a derivative thereof), followed by dehydration to form the quinazolinone ring system, yielding 2-(3-fluorobenzyl)quinazolin-4(3H)-one.

Many synthetic protocols for quinazolinones start from precursors like 2-aminobenzamides or isatoic anhydride, which are subsequently acylated and cyclized. nih.govorganic-chemistry.org

Quinolin-2(1H)-ones Synthesis: The synthesis of quinolin-2(1H)-ones, also known as carbostyrils, can be approached using methods that involve acyl chloride precursors. One established method is the Camps cyclization, which involves the base-catalyzed intramolecular cyclization of N-(2-acylaryl)amides. nih.gov

A plausible synthetic route leveraging this compound would be:

Amide Formation: Reaction of this compound with an appropriate 2-aminoarylketone, such as 2-aminoacetophenone. This would form an N-(2-acetylphenyl)-2-(3-fluorophenyl)acetamide intermediate.

Intramolecular Cyclization: Treatment of this intermediate with a base (e.g., sodium hydroxide) would induce an intramolecular aldol-type condensation. Deprotonation at the α-position of the ketone would be followed by a nucleophilic attack on the amide carbonyl, leading to the formation of the quinolin-2(1H)-one ring.

| Heterocycle | Precursors | Key Reaction Type |

| Isochroman-1-one | This compound, Homophthalic acid | Acylation/Cyclization |

| Quinazolinone | This compound, Anthranilic acid | N-Acylation/Cyclization |

| Quinolin-2(1H)-one | This compound, 2-Aminoarylketone | N-Acylation/Camps Cyclization |

Mechanistic Studies of Base-Catalyzed Reactions

Proton Abstraction and Elimination Pathways (e.g., E1cB-type decomposition)

In the presence of a base, particularly a non-nucleophilic base such as a tertiary amine (e.g., triethylamine), this compound can undergo decomposition through an elimination pathway. This reaction is characteristic of acyl chlorides that possess α-hydrogens (protons on the carbon adjacent to the carbonyl group). The mechanism is best described as an E1cB (Elimination, Unimolecular, conjugate Base) type reaction. chemistrysteps.com

The E1cB mechanism is a two-step process: wikipedia.org

Proton Abstraction (Formation of Conjugate Base): The base removes an α-proton from the methylene (B1212753) (-CH₂-) group of this compound. These protons are relatively acidic due to the strong electron-withdrawing effect of the adjacent carbonyl group. This deprotonation step is typically fast and reversible, resulting in the formation of a carbanion intermediate, which is the conjugate base of the starting material. wikipedia.orgmasterorganicchemistry.com

Loss of Leaving Group (Unimolecular Elimination): The resulting carbanion is unstable. The lone pair of electrons on the carbon forms a carbon-carbon double bond with the carbonyl carbon. Simultaneously, the chloride ion is expelled as the leaving group. This step is typically the slower, rate-determining step of the reaction.

The product of this E1cB elimination is a highly reactive intermediate known as a ketene (specifically, 3-fluorophenylketene). Ketenes are characterized by their C=C=O functional group and readily react with various nucleophiles. This decomposition pathway is a significant consideration when conducting reactions with this compound in the presence of basic reagents, as the formation of the ketene can lead to undesired side products if not properly controlled. The E1cB mechanism is favored here because of the acidic nature of the α-proton and the presence of a sufficient leaving group (chloride). chemistrysteps.comwikipedia.org

| Step | Description | Intermediate/Product |

| 1 | A base abstracts an α-proton from the methylene group. | Carbanion (Conjugate Base) |

| 2 | The carbanion rearranges, and the chloride ion is eliminated. | 3-Fluorophenylketene |

Design, Synthesis, and Comparative Analysis of 3 Fluorophenylacetyl Chloride Derivatives and Analogues

Positional Isomers and Halogenation Patterns

The chemical properties and reactivity of fluorophenylacetyl chloride are significantly influenced by the position of the fluorine atom on the phenyl ring. The three primary positional isomers are 2-fluorophenylacetyl chloride, 3-fluorophenylacetyl chloride, and 4-fluorophenylacetyl chloride. The location of the halogen substituent alters the electronic distribution within the molecule through a combination of inductive and resonance effects.

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weaker, electron-donating resonance effect (+R) due to its lone pairs of electrons.

2-Fluorophenylacetyl chloride (ortho isomer): The fluorine atom is in close proximity to the acetyl chloride side chain. This proximity can lead to steric hindrance and through-space electronic interactions that can influence the reactivity of the carbonyl group.

This compound (meta isomer): In this position, the resonance effect does not extend to the side chain's point of attachment. Therefore, the reactivity is predominantly governed by the strong inductive effect of the fluorine atom, which withdraws electron density from the ring and, consequently, from the acetyl chloride group.

Beyond fluorine, other halogenation patterns involving chlorine or bromine also create analogues with distinct properties. The principles of positional isomerism remain the same, but the specific electronic effects vary based on the halogen's electronegativity and size.

| Isomer | Position of Fluorine | Dominant Electronic Effects on Side Chain | Expected Impact on Reactivity |

|---|---|---|---|

| 2-Fluorophenylacetyl chloride | Ortho | Inductive (-I), Resonance (+R), Steric Hindrance | Reactivity influenced by both electronic effects and potential steric hindrance. |

| This compound | Meta | Inductive (-I) | Increased electrophilicity of the carbonyl carbon due to strong electron withdrawal. |

| 4-Fluorophenylacetyl chloride | Para | Inductive (-I), Resonance (+R) | Reactivity modulated by the opposing inductive and resonance effects. |

Structure-Reactivity Relationships in Substituted Phenylacetyl Chlorides

The structure of a substituted phenylacetyl chloride directly dictates its reactivity, primarily the electrophilicity of the carbonyl carbon. The presence of a substituent like fluorine on the aromatic ring modifies the electron density at the reaction center. This relationship can be understood through the electronic effects exerted by the substituent. rsc.org

For this compound, the fluorine atom at the meta position exerts a powerful electron-withdrawing inductive effect (-I). This effect pulls electron density away from the phenyl ring and, by extension, from the acetyl chloride side chain. As a result, the carbonyl carbon becomes more electron-deficient and thus more electrophilic. This enhanced electrophilicity makes this compound more susceptible to nucleophilic attack compared to the unsubstituted phenylacetyl chloride.

In contrast, substituents at the ortho and para positions can have their inductive effects moderated by opposing resonance effects. koreascience.kr However, in the meta position, the resonance effect is minimal on the side chain, leaving the inductive effect as the dominant force governing reactivity. This makes the structure-reactivity relationship for the 3-substituted isomer relatively straightforward, with electron-withdrawing groups generally increasing the rate of nucleophilic acyl substitution.

Functional Group Modifications and Derivatization Strategies

This compound is a valuable reagent for the chemical modification of various functional groups, a process known as derivatization. As a highly reactive acyl chloride, it readily participates in nucleophilic acyl substitution reactions. This process is widely used to introduce the 3-fluorophenylacetyl moiety into other molecules, thereby altering their chemical and physical properties. nih.gov

Common derivatization strategies involving this compound include:

Acylation of Amines: It reacts with primary and secondary amines to form stable amide bonds. This is a fundamental transformation in organic synthesis, often used in the construction of pharmaceutical and agrochemical compounds. nih.govresearchgate.net

Esterification of Alcohols: It reacts with alcohols and phenols to form esters. This strategy is employed to protect hydroxyl groups or to introduce a fluorinated aromatic tag that can enhance detection in analytical techniques like high-performance liquid chromatography (HPLC). researchgate.netnih.gov

These derivatization reactions are typically rapid and high-yielding. The resulting amides and esters are generally stable compounds, making this compound a reliable tool for modifying molecules containing amine and hydroxyl functional groups. nih.gov

| Nucleophilic Functional Group | Reactant Type | Product Functional Group | Application |

|---|---|---|---|

| -NH₂ (Primary Amine) | Amines | -NH-C(O)-CH₂-Ph(3-F) (Amide) | Synthesis of bioactive molecules, peptide coupling. nih.gov |

| -OH (Alcohol) | Alcohols, Phenols | -O-C(O)-CH₂-Ph(3-F) (Ester) | Protection of hydroxyl groups, creation of prodrugs. researchgate.net |

Synthesis of Complex Organic Scaffolds from Derivatives

Derivatives of this compound serve as crucial intermediates in the synthesis of more complex and often biologically active organic scaffolds. By incorporating the 3-fluorophenylacetyl group, chemists can construct larger molecules with tailored properties. dtu.dk The fluorine atom is particularly significant in medicinal chemistry as it can enhance metabolic stability, improve binding affinity to biological targets, and modify lipophilicity.

A notable application is in the synthesis of heterocyclic compounds. For instance, this compound can be reacted with aminothiadiazole intermediates to produce acylated thiadiazole derivatives. nih.gov These structures can form the core of pharmacologically active agents. One such example is the development of glutaminase (B10826351) inhibitors, where substituted phenylacetyl groups are attached to a central scaffold to probe structure-activity relationships (SAR). nih.gov In these studies, the 3-fluoro substituent is one of many variations used to optimize the compound's inhibitory potency and drug-like properties.

The use of building blocks like this compound is central to the creation of compound libraries for high-throughput screening in drug discovery. dtu.dk This strategy allows for the systematic modification of a core scaffold to explore a wide chemical space and identify lead compounds with desired biological activity.

| Core Scaffold | Derivative Precursor | Application/Significance |

|---|---|---|

| Substituted 1,2,4-Thiadiazoles | Acylation of an aminothiadiazole with a substituted phenylacetyl chloride. nih.gov | Development of enzyme inhibitors (e.g., glutaminase inhibitors for cancer therapy). nih.gov |

| Substituted Tetrazoles | Use of substituted aromatic precursors in multi-step synthesis. | Creation of P2X₇ receptor antagonists. researchgate.net |

| sp³-rich Tricyclic Scaffolds | Use of various building blocks in cascade reactions. dtu.dk | Generation of diverse molecular libraries for drug screening. dtu.dk |

Research Applications in Advanced Organic Synthesis

Building Block for Complex Molecular Architecture

As a fundamental building block, 3-Fluorophenylacetyl chloride is instrumental in the construction of complex molecular structures. sigmaaldrich.com Organic building blocks like this compound are functionalized organic molecules that serve as the foundational components for assembling more elaborate molecular architectures through a bottom-up modular approach. sigmaaldrich.com These architectures can include supra-molecular complexes, organic molecular constructs, and metal-organic frameworks. sigmaaldrich.com

The high reactivity of its acyl chloride functional group allows it to readily undergo nucleophilic acyl substitution reactions. This characteristic facilitates the efficient creation of a variety of organic compounds, such as esters, amides, and ketones. The fluorine atom attached to the phenyl ring can notably affect the molecule's electronic properties, thereby enhancing its usefulness in particular synthetic transformations. The incorporation of fluorinated groups, like the 3-fluorophenyl group, can also bestow unique characteristics upon polymers and other materials, such as improved thermal stability and chemical resistance.

Intermediate in Multi-Step Synthesis of Bioactive Compounds

This compound serves as a key intermediate in the multi-step synthesis of various bioactive compounds. chemdiv.com The introduction of fluorine into potential drug candidates is a critical strategy in pharmaceutical development, as it can significantly affect a compound's metabolic stability, bioavailability, and how it binds to biological targets. This compound is a primary precursor for incorporating the 3-fluorophenylacetyl moiety into a diverse range of potential therapeutic agents.

For instance, in the synthesis of flavones and related compounds with biological activity, acyl chlorides are used to form amide bonds. mdpi.com Specifically, 3'-amino and 4'-amino precursors on the B ring of a flavone (B191248) can be coupled with various acyl chlorides to create new compounds. mdpi.com This approach has been used to synthesize trimethoxyflavone-based aryl-amides, which have shown antiproliferative activities. mdpi.com

Application in Fluorinated Compound Synthesis

The presence of fluorine in organic molecules can alter their physical and chemical properties, including stability, reactivity, and acidity, with minimal steric disruption. sigmaaldrich.com this compound is a valuable reagent in the synthesis of other fluorinated compounds. sigmaaldrich.com Fluorinated building blocks are crucial in medicinal chemistry, materials science, and agrochemistry. sigmaaldrich.comfluorochem.co.uk It is estimated that approximately 30% of all newly approved drugs contain one or more fluorine atoms. sigmaaldrich.com

The synthesis of alkyl fluorinated compounds with multiple contiguous stereogenic centers is a challenging yet important area of research. mdpi.com While direct applications of this compound in these specific complex syntheses are not detailed, its nature as a fluorinated building block places it within the broader category of reagents used to create more complex fluorinated molecules. sigmaaldrich.comsigmaaldrich.com The development of methods for creating fluorinated synthons and their subsequent use in organic synthesis is an active area of research. scripps.edu

Catalyst and Reagent Development for Acylation Processes

In the context of acylation processes, particularly Friedel-Crafts acylation, acyl chlorides like this compound are key reagents. organic-chemistry.orglibretexts.org This electrophilic aromatic substitution reaction is a fundamental method for synthesizing monoacylated products from arenes. organic-chemistry.org The reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl chloride. libretexts.orgmasterorganicchemistry.com

The development of more efficient and environmentally friendly acylation procedures is an ongoing research goal. organic-chemistry.org Studies have explored the use of various solid acid catalysts as alternatives to traditional Lewis acids to minimize environmental issues. researchgate.netchemijournal.com While these studies often use simpler acyl chlorides like acetyl chloride as model substrates, the principles apply to more complex reagents like this compound. The reaction conditions, including the choice of catalyst and acylating agent, can significantly affect the yield and selectivity of the products. researchgate.net

Exploration of Biological Activities and Medicinal Chemistry Applications of 3 Fluorophenylacetyl Chloride and Its Derivatives

Investigations into Anticancer Activities

Derivatives incorporating the fluorophenyl structural motif have demonstrated significant potential as anticancer agents. The presence of the fluorine atom can enhance the molecule's interaction with biological targets and improve its pharmacokinetic properties.

Inhibition of Tumor Growth Pathways

Compounds derived from or analogous to 3-fluorophenylacetyl chloride have been shown to interfere with critical pathways involved in tumor proliferation and survival. A notable mechanism is the disruption of microtubule dynamics, which are essential for cell division.

Tubulin Polymerization Inhibition : Certain fluorinated β-lactams, which can be considered structural analogues, act as potent microtubule-disrupting agents. nih.gov They function by interacting with the colchicine-binding site on tubulin, preventing its polymerization into microtubules. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death). nih.govnih.gov

Cell Cycle Arrest and Apoptosis : Studies on novel 1,2,4-triazolo[3,4-a]phthalazine derivatives have shown that these compounds can induce cell cycle arrest at the G2/M phase and trigger early apoptosis in cancer cells. researchgate.net Similarly, 2-phenylacrylonitrile (B1297842) derivatives have been found to arrest the cell cycle and inhibit the formation of cancer cell colonies. nih.gov Mechanistic studies have demonstrated that some fluorinated compounds induce apoptosis by downregulating anti-apoptotic proteins like Bcl2 and survivin, while upregulating pro-apoptotic proteins such as Bax. nih.gov

| Compound Type | Cancer Cell Line | Activity (IC50) | Mechanism | Source |

|---|---|---|---|---|

| 3-Fluoro-azetidin-2-one (Compound 32) | MCF-7 (Breast) | 0.075 µM | Microtubule Disruption | nih.gov |

| 3-Fluoro-azetidin-2-one (Compound 32) | Hs578T (Triple-negative breast) | 0.033 µM | Microtubule Disruption | nih.gov |

| 3-Fluoro-azetidin-2-one (Compound 33) | MCF-7 (Breast) | 0.095 µM | Tubulin Polymerization Inhibition | nih.gov |

| 3-Fluoro-azetidin-2-one (Compound 33) | MDA-MB-231 (Breast) | 0.620 µM | Tubulin Polymerization Inhibition | nih.gov |

| 2-Phenylacrylonitrile (Compound 1g2a) | HCT116 (Colon) | 5.9 nM | Tubulin Polymerization Inhibition | nih.gov |

| 2-Phenylacrylonitrile (Compound 1g2a) | BEL-7402 (Liver) | 7.8 nM | Tubulin Polymerization Inhibition | nih.gov |

| 1,2,4-Triazolo[3,4-a]phthalazine (Compound 11h) | MGC-803, EC-9706, HeLa, MCF-7 | 2.0 - 4.5 µM | Apoptosis Induction, G2/M Arrest | researchgate.net |

Enhanced Binding to Cancer-Related Enzymes

The strategic placement of a fluorine atom on the phenyl ring can lead to more effective binding with cancer-related enzymes. Fluorine's high electronegativity can alter the electronic distribution of the molecule, facilitating stronger interactions—such as hydrogen bonds and dipole-dipole interactions—with amino acid residues in the enzyme's active site. In silico molecular docking studies have supported these findings, indicating that fluorinated compounds can fit effectively into the binding pockets of target enzymes, such as the colchicine-binding site of tubulin. nih.gov This enhanced binding affinity is a key factor in their potent anticancer activity.

Enzyme Inhibition Studies (e.g., Tyrosinase)

Derivatives containing a fluorophenyl moiety have been investigated as inhibitors of various enzymes, with tyrosinase being a prominent target. Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its over-activity can lead to hyperpigmentation disorders. nih.govresearchgate.net

Research on tyrosinase inhibitors has shown that incorporating a halogenated phenyl group can significantly enhance inhibitory potency. For instance, studies on compounds with a 3-chloro-4-fluorophenyl motif revealed potent inhibition of tyrosinase from Agaricus bisporus. nih.gov The position of the halogen atom on the phenyl ring is crucial; for example, introducing a chlorine atom at the 3-position of a 4-fluorophenyl ring in certain molecular scaffolds led to a several-fold increase in potency compared to the parent compound. nih.gov The mechanism of inhibition often involves the chelation of the copper ions within the enzyme's active site, preventing the binding of its natural substrate, L-tyrosine. nih.gov

| Compound Scaffold | Substitution | Target Enzyme | Activity (IC50 in µM) | Source |

|---|---|---|---|---|

| Benzamide | 3-Chloro-4-fluorophenyl | AbTYR | 0.19 - 1.72 | nih.gov |

| 4-Hydroxyphenyl-based | 3-Chloro-4-fluorophenyl | AbTYR | 1.73 | nih.gov |

| 4-Hydroxyphenyl-based with methyl linker | 3-Chloro-4-fluorophenyl | AbTYR | 1.38 | nih.gov |

| Kojic Acid (Reference) | N/A | AbTYR | 17.76 | nih.gov |

Antimicrobial and Antifungal Activity Research

The 3-fluorophenylacetyl moiety has been incorporated into various heterocyclic systems to explore their potential as antimicrobial and antifungal agents. The lipophilicity and electronic properties conferred by the fluorinated ring can improve cell membrane penetration and interaction with microbial targets.

Research has shown that N-substituted amides and other derivatives exhibit activity against a range of pathogens. nih.govnanobioletters.com For example, N-substituted 2-isocyanoarylacetamides showed very good inhibitory effects against Candida albicans. nih.gov Fluorinated quinoline (B57606) analogs have demonstrated good antifungal activity against plant pathogens like S. sclerotiorum and R. solani. mdpi.com Furthermore, studies on hydrazide-hydrazones and other scaffolds have identified compounds with potent activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria, as well as various fungal species of the Aspergillus and Candida genera. mdpi.comnih.govsemanticscholar.org

| Compound Class | Microorganism | Activity (MIC) | Source |

|---|---|---|---|

| N-substituted 2-isocyanoarylacetamides | Candida albicans | Very good inhibitory effect | nih.gov |

| Imidazo[1,2-a]azepine Quaternary Salts | Staphylococcus aureus | 8 µg/mL | nih.gov |

| Imidazo[1,2-a]azepine Quaternary Salts | Acinetobacter baumannii | 8 µg/mL | nih.gov |

| Imidazo[1,2-a]azepine Quaternary Salts | Cryptococcus neoformans | 8–16 µg/mL | nih.gov |

| Quinoline-Pyrido[2,3-d] Pyrimidinones | Bacteria & Fungi | 1 to 5 µmol/mL | mdpi.com |

Role in Drug Design for Enhanced Metabolic Stability and Target Affinity

A primary reason for incorporating fluorine into drug candidates is to enhance their metabolic stability. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family. nih.govpressbooks.pub Placing a fluorine atom at a metabolically vulnerable position on a molecule can block oxidation at that site, thereby increasing the drug's half-life and bioavailability. researchgate.netresearchgate.net

This strategy has been successfully applied in the development of various therapeutic agents. For instance, in a series of dopamine (B1211576) transporter (DAT) inhibitors, piperidine (B6355638) analogues showed improved metabolic stability in rat liver microsomes compared to their non-fluorinated counterparts. nih.gov The introduction of the 3-fluorophenylacetyl group can thus be a key step in lead optimization, transforming a compound with promising activity but poor pharmacokinetic properties into a viable drug candidate. nih.gov Beyond metabolic stability, the electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups and create favorable dipole interactions, leading to enhanced binding affinity and selectivity for the intended biological target. nih.gov

Development of Photosensitizers and Fluorophores (from related compounds)

While this compound is not typically a direct precursor for conventional photosensitizers and fluorophores, the incorporation of halogenated phenyl groups is a relevant strategy in the design of these functional molecules. Photosensitizers are key components in photodynamic therapy (PDT), a cancer treatment that uses light to activate a drug that, in turn, generates reactive oxygen species (ROS) to kill cancer cells. nih.govchemrxiv.org

The development of new photosensitizers often involves the synthesis of complex macrocycles like porphyrins and chlorins. rsc.orgmdpi.com The properties of these molecules can be fine-tuned by adding various substituents to their periphery. Although direct examples using the 3-fluorophenylacetyl group are not prominent, the principles of using substituted phenyl rings to modify the photophysical properties, solubility, and cellular uptake of these molecules are well-established. Similarly, the synthesis of novel fluorophores for biological imaging often involves building complex heterocyclic systems where substituted phenyl rings, including fluorinated ones, can be incorporated to modulate the emission and absorption spectra and to facilitate targeting of specific cellular structures. nih.gov

Inhibition of Specific Biological Targets (e.g., Leishmania N-Myristoyltransferase)

N-Myristoyltransferase (NMT) has been identified as a promising drug target in Leishmania species, the protozoan parasites responsible for leishmaniasis. nih.govmdpi.com This enzyme plays a crucial role in the parasite's survival by catalyzing the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminus of a specific set of proteins. nih.gov This process, known as N-myristoylation, is vital for various cellular functions, including signal transduction and protein trafficking. mdpi.com The essential nature of NMT for the viability of Leishmania parasites makes it an attractive target for the development of novel anti-leishmanial drugs. nih.govmdpi.com

While this compound itself is not directly reported as an inhibitor of Leishmania NMT, its structural motif is a key component in the synthesis of more complex and potent inhibitors. Specifically, the regioisomeric compound, para-fluorophenylacetyl chloride (4-fluorophenylacetyl chloride), has been utilized as a chemical building block to create derivatives that exhibit significant inhibitory activity against Leishmania donovani NMT (LdNMT). acs.org

Research into the structure-based design of Leishmania NMT inhibitors has led to the development of a piperidinylindole series of compounds. acs.org In the synthesis of one such inhibitor, designated as compound 1 , para-fluorophenylacetyl chloride was reacted with a piperidinylindole core to introduce the para-fluorophenylacetyl moiety. acs.org This compound was found to be a potent inhibitor of LdNMT. acs.org

Further structural and biological studies revealed that the binding of these inhibitors to the enzyme's active site could be optimized. acs.org By understanding the key interactions between the inhibitor and the enzyme, researchers were able to design hybrid molecules that combined the structural features of the piperidinylindole series with another class of inhibitors, the aminoacylpyrrolidines. acs.org This led to the development of a new series of compounds with significantly enhanced potency against LdNMT. acs.org

The inhibitory activities of these compounds against Leishmania donovani NMT (LdNMT) and the human NMT isoform (HsNMT1) are summarized in the table below. The data highlights the potency and selectivity of these derivatives.

| Compound | LdNMT IC50 (µM) | HsNMT1 IC50 (µM) | Selectivity (HsNMT1/LdNMT) |

|---|---|---|---|

| Compound 1 (Piperidinylindole derivative) | 0.080 | 4.7 | 59 |

| Hybrid Compound A | 0.002 | 0.045 | 23 |

| Hybrid Compound B | 0.003 | 0.089 | 30 |

Advanced Characterization and Computational Chemistry Studies

Spectroscopic Methodologies for Structural Confirmation and Purity Assessment

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For an acyl chloride, the most characteristic absorption is that of the carbonyl (C=O) group. Due to the electron-withdrawing effect of the chlorine atom, this stretching vibration appears at a significantly higher frequency compared to other carbonyl compounds like ketones or carboxylic acids. reddit.comlibretexts.org For 3-Fluorophenylacetyl chloride, the strong C=O stretching band is expected in the range of 1785-1815 cm⁻¹. libretexts.org

Other significant peaks would include those corresponding to the aromatic ring and the C-F bond. The C=C stretching vibrations of the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region. The C-H stretching of the aromatic ring is expected above 3000 cm⁻¹, while the C-H stretching of the methylene (B1212753) (-CH₂-) group would be observed in the 2850-2960 cm⁻¹ range. The C-F stretching vibration for an aryl fluoride (B91410) gives a strong band typically in the 1100-1300 cm⁻¹ region. The C-Cl stretch is generally found in the fingerprint region between 850-550 cm⁻¹. orgchemboulder.com

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretch | 1785 - 1815 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Strong |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H (-CH₂-) | Stretch | 2850 - 2960 | Medium |

| C-F (Aryl) | Stretch | 1100 - 1300 | Strong |

| C-Cl | Stretch | 850 - 550 | Medium to Strong |

This table presents expected values based on typical ranges for the respective functional groups.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine atom within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methylene protons and the aromatic protons. The methylene (-CH₂-) protons, being adjacent to the electron-withdrawing carbonyl group, would appear as a singlet in the downfield region, typically around δ 4.0-4.5 ppm. ucalgary.ca The four protons on the fluorinated benzene ring will show a complex splitting pattern in the aromatic region (δ 7.0-7.5 ppm) due to both proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon NMR spectrum will provide information on all the unique carbon environments. The carbonyl carbon of the acyl chloride is highly deshielded and is expected to resonate in the range of δ 165-175 ppm. compoundchem.com The methylene carbon signal would likely appear around δ 45-55 ppm. The aromatic carbons will show multiple signals in the δ 110-165 ppm region, with their chemical shifts and splitting patterns influenced by the fluorine substituent. The carbon directly bonded to fluorine (C-F) will exhibit a large one-bond coupling constant (¹JCF).

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for observing fluorine atoms. In this compound, a single resonance is expected. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring and will be influenced by the electronic nature of the acetyl chloride group. Computational studies on fluorinated aromatic compounds have shown that ¹⁹F NMR shifts can be predicted with good accuracy using methods like Density Functional Theory. nih.gov

Table 2: Predicted NMR Data for this compound

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | -CH₂- | ~ 4.0 - 4.5 | Singlet |

| ¹H | Aromatic-H | ~ 7.0 - 7.5 | Multiplet |

| ¹³C | C=O | ~ 165 - 175 | Singlet (or doublet due to coupling with F) |

| ¹³C | -CH₂- | ~ 45 - 55 | Singlet |

| ¹³C | Aromatic-C | ~ 110 - 165 | Multiple signals with C-F couplings |

| ¹⁹F | Ar-F | Characteristic shift for aryl fluorides | Multiplet (due to coupling with H) |

This table presents predicted values based on typical chemical shift ranges for the functional groups and structural motifs.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₆ClFO), the molecular ion peak [M]⁺ would be expected at m/z 172.59. Due to the presence of chlorine, an isotope peak [M+2]⁺ at approximately one-third the intensity of the molecular ion peak would be observed, corresponding to the ³⁷Cl isotope. libretexts.orgwpmucdn.com A common fragmentation pathway for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion. libretexts.orgchemguide.co.uk Therefore, a prominent peak at m/z 137, corresponding to the [M-Cl]⁺ fragment (3-fluorophenylacetyl cation), would be anticipated. Further fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion, leading to a peak at m/z 109, corresponding to the 3-fluorobenzyl cation.

Elemental Analysis: Elemental analysis provides the percentage composition of elements (C, H) in the compound. For a pure sample of this compound (C₈H₆ClFO), the calculated elemental composition would be approximately C: 55.68%, H: 3.51%. The content of chlorine and fluorine can also be determined by specific analytical methods. vscht.cz This technique is crucial for confirming the empirical formula and assessing the purity of the synthesized compound.

X-ray Crystallography for Molecular Geometry and Intermolecular Interactions

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, it could potentially be crystallized at low temperatures. A successful crystal structure determination would provide accurate bond lengths, bond angles, and torsion angles. For instance, the structure of related compounds like 3,5-dinitrobenzoyl chloride has been elucidated using this method, revealing key geometric parameters. wikipedia.org

Such a study on this compound would definitively establish the planarity of the phenyl ring and the geometry around the carbonyl carbon. Furthermore, it would reveal details about intermolecular interactions in the solid state, such as potential C-H···O, C-H···F, or C-H···Cl hydrogen bonds, which can influence the packing of molecules in the crystal lattice. Information on the crystal system and space group would also be obtained. researchgate.net

Computational Modeling of Reactivity and Stability

Computational chemistry offers valuable insights into the electronic structure, reactivity, and stability of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For this compound, DFT calculations, often using a basis set like B3LYP/6-31G**, can be employed to model its reactivity. scispace.com

A key aspect to study is the electrophilicity of the carbonyl carbon. By calculating the distribution of electron density, for example, through molecular electrostatic potential (MEP) maps, regions of positive and negative potential can be visualized. The carbonyl carbon in this compound is expected to be a site of high positive potential, indicating its susceptibility to nucleophilic attack, a characteristic feature of acyl chlorides. scispace.com

Furthermore, analysis of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into its chemical reactivity. The LUMO is likely to be localized on the carbonyl group, indicating that this is the site where a nucleophile would attack. The energy gap between the HOMO and LUMO can be related to the chemical stability of the molecule. scispace.com Such computational studies are valuable for predicting and understanding the regioselectivity and reactivity of this compound in various chemical reactions. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Models for Reaction Rates

Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the properties of chemical compounds based on their molecular structure. In the context of this compound, QSPR models can be developed to predict its reaction rates with various nucleophiles. These models are built by establishing a mathematical relationship between the compound's structural descriptors and its experimentally determined reaction kinetics.

The development of a robust QSPR model for the reaction rates of this compound would involve the following steps:

Data Collection: A dataset of reaction rates for a series of analogous acyl chlorides, including variations in substituents on the phenyl ring, would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric effects (e.g., molecular volume, surface area), and topological indices.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be employed to build a model that correlates the calculated descriptors with the observed reaction rates.

Model Validation: The predictive power of the developed QSPR model would be assessed using internal and external validation techniques to ensure its reliability.

For this compound, key descriptors expected to influence its reaction rate would include the Hammett constant (σ) of the fluorine atom, the electrostatic potential at the carbonyl carbon, and descriptors related to the size and shape of the molecule. The electron-withdrawing nature of the fluorine atom at the meta position is expected to have a significant impact on the electrophilicity of the carbonyl carbon, thereby influencing the rate of nucleophilic attack.

Hypothetical QSPR Model Data for Acyl Chloride Derivatives

| Compound | Experimental log(k) | Predicted log(k) | Residual |

| Phenylacetyl chloride | -2.5 | -2.45 | -0.05 |

| 4-Methylphenylacetyl chloride | -2.8 | -2.78 | -0.02 |

| 4-Chlorophenylacetyl chloride | -2.2 | -2.25 | 0.05 |

| This compound | -2.3 | -2.32 | 0.02 |

| 4-Nitrophenylacetyl chloride | -1.8 | -1.81 | 0.01 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their interactions with the surrounding solvent. For this compound, MD simulations can provide detailed insights into the solvation effects that influence its reactivity and stability in different solvent environments.

In an MD simulation, the motion of each atom in the system (solute and solvent molecules) is calculated by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of the solute and the organization of solvent molecules around it.

Key aspects that can be investigated using MD simulations for this compound include:

Solvation Shell Structure: MD simulations can reveal the arrangement and orientation of solvent molecules in the first and subsequent solvation shells around the this compound molecule. This includes analyzing the radial distribution functions between specific atoms of the solute and solvent.

Hydrogen Bonding: In protic solvents, the extent and dynamics of hydrogen bonding between the solvent and the carbonyl oxygen or fluorine atom of the solute can be quantified.

Solvent Reorganization Energy: The energy required to reorganize the solvent molecules during a chemical reaction (e.g., nucleophilic attack) can be calculated from MD simulations. This is a crucial parameter in understanding reaction kinetics in solution.

Diffusion and Transport Properties: The diffusion coefficient of this compound in various solvents can be determined, providing information about its mobility.

Understanding the solvation of this compound is critical, as the solvent can significantly affect its reactivity by stabilizing or destabilizing the transition state of a reaction. For instance, polar solvents are expected to stabilize the charge separation that occurs during nucleophilic acyl substitution.

Illustrative MD Simulation Parameters for this compound in Water

| Parameter | Value |

| Force Field | OPLS-AA |

| Solvent Model | TIP3P |

| System Size | ~5000 atoms |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

Note: The parameters in this table are for illustrative purposes and represent a typical setup for such a simulation.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

While this compound is primarily a reactive chemical intermediate, its derivatives, formed by reaction with various nucleophiles, can exhibit biological activity. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are crucial in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological effects.

SAR studies involve systematically modifying the structure of a molecule and observing the effect of these changes on its biological activity. This qualitative approach helps to identify key structural features (pharmacophores) responsible for the desired activity.

QSAR, on the other hand, takes a quantitative approach by developing mathematical models that correlate the structural properties of a series of compounds with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

For derivatives of this compound, SAR and QSAR studies could be employed to:

Identify the optimal substituents on the phenyl ring for a specific biological target.

Understand the role of the fluorine atom in modulating activity.

Predict the biological activity of novel derivatives, thereby prioritizing synthetic efforts.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. For biologically active derivatives of this compound, docking studies can provide valuable insights into their mechanism of action at the molecular level.

The process of molecular docking involves:

Preparation of the Ligand and Target Structures: Three-dimensional structures of the ligand (e.g., an amide derivative of this compound) and the target protein are prepared.

Defining the Binding Site: The active site or binding pocket of the protein is identified.

Sampling and Scoring: A docking algorithm samples a large number of possible binding poses of the ligand within the active site and uses a scoring function to estimate the binding affinity for each pose.

Docking studies can help to:

Identify potential binding modes of the ligand.

Elucidate the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the ligand-protein complex.

Explain the observed structure-activity relationships.

Guide the design of new derivatives with improved binding affinity and selectivity.

Predictive Modeling of Biological Activity

Predictive modeling of biological activity, often as part of a QSAR study, aims to develop robust computational models that can accurately forecast the biological potency of compounds based on their molecular structure. These models are invaluable in the early stages of drug discovery for screening large virtual libraries of compounds and identifying promising candidates for synthesis and testing.

For derivatives of this compound, a predictive QSAR model could be developed using a dataset of compounds with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition). The model would be built using a variety of molecular descriptors, including:

2D Descriptors: Topological indices, connectivity indices, and counts of specific functional groups.

3D Descriptors: Molecular shape, volume, and surface area.

Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), and electronic properties.

Various machine learning algorithms, such as random forest, support vector machines, and artificial neural networks, can be used to build these predictive models. The performance of the models is rigorously evaluated to ensure their predictive accuracy.

Hypothetical QSAR Model Performance for Predicting Biological Activity

| Statistical Parameter | Value |

| R² (Coefficient of Determination) | 0.85 |

| Q² (Cross-validated R²) | 0.72 |

| RMSE (Root Mean Square Error) | 0.35 |

Note: The data in this table is hypothetical and represents the performance metrics of a well-performing QSAR model.

Safety Protocols and Environmental Impact Assessment in Research Environments

Laboratory Handling Procedures for Acyl Chlorides

Safe and effective handling of acyl chlorides, such as 3-Fluorophenylacetyl chloride, in a research environment necessitates stringent adherence to established safety protocols to minimize exposure risks and prevent accidents. uwlax.edu All laboratory personnel must be thoroughly trained on the potential hazards associated with these reactive compounds before commencing any work. basf.com

Operations involving acyl chlorides should be exclusively conducted within a certified chemical fume hood to mitigate the risk of inhaling corrosive vapors. wcu.eduhscprep.com.au Standard personal protective equipment (PPE) is mandatory and includes, but is not limited to, tightly fitting safety goggles, a face shield, a flame-resistant lab coat, full-length pants, and closed-toe shoes. wcu.eduusu.edu The selection of appropriate gloves is critical; butyl rubber gloves are often recommended for handling acyl chlorides. wcu.edu

Acyl chlorides are moisture-sensitive and react violently with water, releasing hydrogen chloride gas. fishersci.com Therefore, they must be stored under inert gas in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, amines, and strong oxidizing agents. basf.comfishersci.com All containers should be tightly sealed to prevent the ingress of moisture. researchgate.net

In the event of a spill, personnel should immediately evacuate the area and eliminate all ignition sources. wcu.edu Small spills can be managed by trained personnel wearing appropriate PPE, using an inert absorbent material to soak up the substance. fishersci.com The collected material should then be placed in a sealed container for proper disposal. wcu.edu For large spills, emergency services should be contacted immediately. illinois.edu It is imperative that emergency contact information is readily available in the laboratory. wcu.edu

Regular inspections of safety equipment, including fume hoods, safety showers, and eyewash stations, are essential to ensure they are in proper working order. cornell.edu A comprehensive understanding of the substance's Material Safety Data Sheet (MSDS) is crucial for all individuals handling acyl chlorides, as it provides detailed information on hazards, precautions, and first-aid measures. scienceready.com.aucatholic.edu

Interactive Data Table: Personal Protective Equipment (PPE) for Handling Acyl Chlorides

| Body Part | Required PPE | Rationale |

| Eyes | Tightly fitting safety goggles and a face shield | Protects against chemical splashes and corrosive vapors that can cause severe eye damage. basf.comwcu.edu |

| Skin and Body | Flame-resistant lab coat, full-length pants, closed-toe shoes | Prevents skin contact with the corrosive chemical and protects against potential fire hazards. uwlax.eduwcu.edu |

| Hands | Butyl rubber gloves | Provides a suitable barrier against penetration by acyl chlorides. wcu.edu |

| Respiratory | Use within a certified chemical fume hood | Prevents inhalation of toxic and corrosive vapors. wcu.eduhscprep.com.au |

Waste Management and Disposal Protocols for Research Byproducts

The responsible management and disposal of waste generated from research involving this compound and other acyl chlorides are critical for environmental protection and laboratory safety. nih.gov As a halogenated organic compound, all waste containing this substance must be handled according to specific protocols. hscprep.com.auscienceready.com.au

A fundamental principle of chemical waste management is the segregation of waste streams. umn.edu Halogenated organic waste must be collected in separate, clearly labeled, and appropriate waste containers. illinois.eduscienceready.com.au These containers should be kept closed at all times, except when adding waste, to prevent the release of volatile organic compounds (VOCs). researchgate.netillinois.edu The label on the waste container must clearly identify the contents, including the full chemical name of this compound and any other components in the mixture. illinois.edu

Under no circumstances should halogenated organic waste be disposed of down the drain. hscprep.com.auscienceready.com.au This practice is strictly prohibited due to the potential for adverse environmental impacts and reactions within the drainage system.

For the final disposal of halogenated waste, high-temperature incineration is a recognized and effective method. researchgate.net This process ensures the complete destruction of the hazardous compounds, preventing their release into the environment. researchgate.net Research institutions typically have dedicated chemical waste management programs to handle the collection, storage, and ultimate disposal of such materials in compliance with regulatory requirements. umn.edu

Contaminated labware, such as glassware, syringes, and absorbent materials, that has come into contact with this compound must also be treated as hazardous waste. umn.edu These items should be collected in designated containers and disposed of through the institutional chemical waste program. umn.edu

Interactive Data Table: Waste Disposal Guidelines for Acyl Chloride Byproducts

| Waste Type | Collection Container | Disposal Method | Key Precautions |

| Liquid Halogenated Waste | Designated, labeled, sealed container for halogenated organics | High-temperature incineration by a certified waste management service. researchgate.net | Do not mix with non-halogenated waste. researchgate.netillinois.edu Keep container closed. illinois.edu |

| Contaminated Solid Waste (e.g., gloves, paper towels) | Labeled hazardous waste bag or container | Incineration or secure landfill via a certified waste management service. | Segregate from non-hazardous waste. umn.edu |

| Contaminated Glassware | Puncture-resistant container labeled as "Contaminated Glassware" | Disposal through the institutional chemical waste program. umn.edu | Ensure container is properly sealed to prevent injury. |

Predictive Ecological Risk Assessment Using Computational Models

In modern chemical safety assessment, computational models play a crucial role in predicting the potential ecological risks of substances like this compound, especially when extensive experimental data is lacking. epa.govazolifesciences.com These in silico methods provide a rapid and cost-effective means to estimate a chemical's toxicity and environmental fate, thereby reducing the need for extensive animal testing. azolifesciences.comnc3rs.org.uk

One of the most common approaches is the use of Quantitative Structure-Activity Relationship (QSAR) models. azolifesciences.com QSARs are mathematical models that correlate the chemical structure of a compound with its biological activity or environmental properties. nc3rs.org.uk For ecological risk assessment, models like the Ecological Structure-Activity Relationships (ECOSAR) program are used to predict the aquatic toxicity of chemicals to fish, invertebrates, and algae based on their structural similarity to compounds with known toxicity data. epa.gov

The process of a predictive ecological risk assessment typically involves several steps:

Data Collection: Gathering all available information on the chemical's physical and chemical properties.